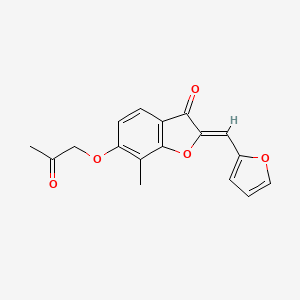

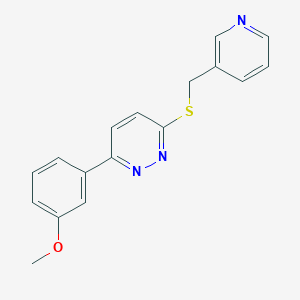

![molecular formula C13H21F2NO2 B2925525 tert-Butyl N-{6,6-difluorospiro[2.5]octan-1-yl}carbamate CAS No. 1779125-53-9](/img/structure/B2925525.png)

tert-Butyl N-{6,6-difluorospiro[2.5]octan-1-yl}carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis analysis of “tert-Butyl N-{6,6-difluorospiro[2.5]octan-1-yl}carbamate” is not explicitly mentioned in the searched resources .Molecular Structure Analysis

The molecular structure analysis of “tert-Butyl N-{6,6-difluorospiro[2.5]octan-1-yl}carbamate” is not explicitly mentioned in the searched resources .Chemical Reactions Analysis

The chemical reactions involving “tert-Butyl N-{6,6-difluorospiro[2.5]octan-1-yl}carbamate” are not explicitly mentioned in the searched resources .Physical And Chemical Properties Analysis

The physical and chemical properties of “tert-Butyl N-{6,6-difluorospiro[2.5]octan-1-yl}carbamate” are not explicitly mentioned in the searched resources .Aplicaciones Científicas De Investigación

Isomorphous Crystal Structures and Hydrogen Bonding

Research has revealed that tert-butyl carbamate derivatives are part of an isostructural family of compounds, exhibiting significant hydrogen and halogen bonding interactions. These structural properties are crucial for understanding the material's crystalline behavior and potential applications in materials science and crystal engineering (Baillargeon et al., 2017).

Synthesis and Chemical Transformations

The synthesis and reaction behavior of silyl carbamates, including tert-butyl derivatives, have been explored to provide insights into chemoselective transformations. These studies highlight the versatility of tert-butyl carbamate derivatives in synthetic organic chemistry, facilitating the conversion of various functional groups under mild conditions (Sakaitani & Ohfune, 1990).

Applications in Sensory Materials

Benzothizole-modified tert-butyl carbazole derivatives have demonstrated significant potential in the development of fluorescent sensory materials. These materials can detect volatile acid vapors efficiently, suggesting applications in chemical sensing and environmental monitoring (Jiabao Sun et al., 2015).

Molecular Interactions and Assembly

Studies on carbamate derivatives, including tert-butyl N-trifluoromethylcarbamate, have focused on their unique bonding characteristics and molecular assembly. These insights are valuable for the design of molecular materials with specific properties, including hydrogen bonding networks essential for crystal formation and stability (Brauer et al., 1988).

Advanced Synthetic Methodologies

Research into tert-butyl carbamate derivatives has also led to the development of new synthetic methodologies. For instance, the one-pot Curtius rearrangement facilitated by tert-butyl carbamate offers a mild and efficient route to protected amines, critical in pharmaceutical synthesis and material science (Lebel & Leogane, 2005).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

tert-butyl N-(6,6-difluorospiro[2.5]octan-2-yl)carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21F2NO2/c1-11(2,3)18-10(17)16-9-8-12(9)4-6-13(14,15)7-5-12/h9H,4-8H2,1-3H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEGLKZAZVFMFSQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CC12CCC(CC2)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21F2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl N-{6,6-difluorospiro[2.5]octan-1-yl}carbamate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(4-Chlorophenyl)sulfonylmethyl]-5-(trifluoromethyl)-1,2,4-oxadiazole](/img/structure/B2925445.png)

![4-[[1-(2,5-Dimethylphenyl)sulfonylpiperidin-3-yl]methoxy]pyridine](/img/structure/B2925448.png)

![(E)-1-(3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl)-3-phenylprop-2-en-1-one](/img/structure/B2925449.png)

![N-(4-Diethylamino-phenyl)-2-(4-hydroxy-5,7-dimethyl-pyrido[2,3-d]pyrimidin-2-ylsulfanyl)-acetamide](/img/structure/B2925452.png)

![(Z)-N-(4-chloro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)isobutyramide](/img/structure/B2925453.png)

![4-({2-[(Carboxymethyl)sulfanyl]acetyl}amino)benzenecarboxylic acid](/img/structure/B2925457.png)

![1-[4-[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidine-1-carbonyl]phenyl]pyrrolidine-2,5-dione](/img/structure/B2925458.png)

![2-ethoxy-N-(3-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide](/img/structure/B2925461.png)